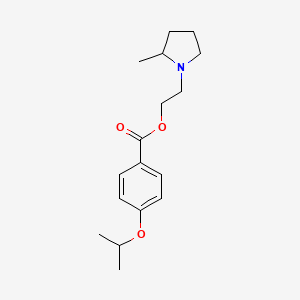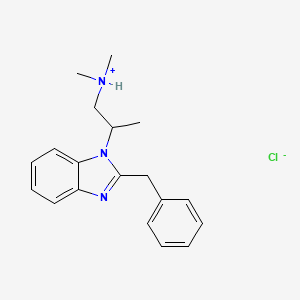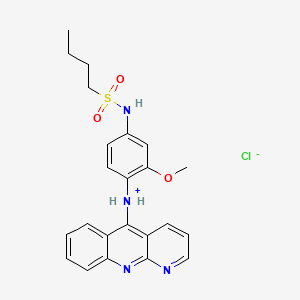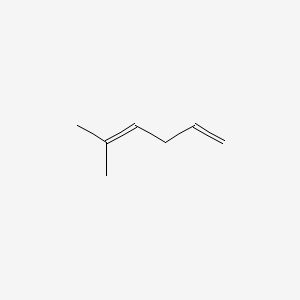
5-Methyl-1,4-hexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,4-hexadiene: is an organic compound with the molecular formula C7H12 It is a diene, meaning it contains two double bonds, and is characterized by the presence of a methyl group attached to the fourth carbon of the hexadiene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4-hexadiene can be achieved through various methods. One common approach involves the dehydrohalogenation of 5-methyl-1,4-dichlorohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 5-methyl-1,4-hexanol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1,4-hexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as platinum or palladium results in the formation of 5-methylhexane.
Substitution: The compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with platinum or palladium catalyst.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 5-Methylhexane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,4-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,4-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species and forming carbocation intermediates. These intermediates can then undergo further reactions to yield the final products.
Vergleich Mit ähnlichen Verbindungen
1,4-Hexadiene: Similar structure but lacks the methyl group at the fourth carbon.
2-Methyl-1,3-butadiene (Isoprene): A diene with a methyl group at the second carbon and double bonds at the first and third positions.
1,5-Hexadiene: Another diene with double bonds at the first and fifth positions.
Uniqueness of 5-Methyl-1,4-hexadiene: The presence of the methyl group at the fourth carbon in this compound imparts unique steric and electronic properties, influencing its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
763-88-2 |
|---|---|
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
IUPAC-Name |
5-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
VSQLAQKFRFTMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

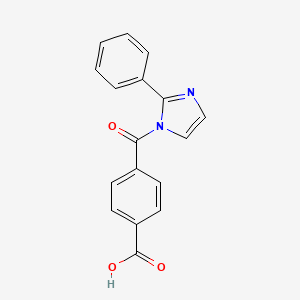
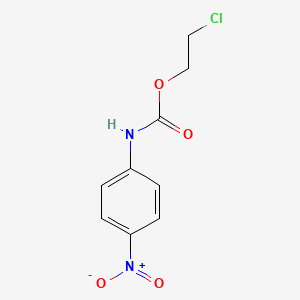

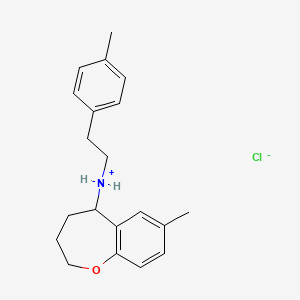
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)

